molecular formula C11H14N2O3 B6629505 (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid

(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid

Cat. No.: B6629505
M. Wt: 222.24 g/mol
InChI Key: UOAFQLASTAPQJK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid, also known as MPAA, is a novel amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including cognitive function, inflammation, and neuroprotection. This compound enhances the binding of acetylcholine to the α7nAChR, leading to increased receptor activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on the α7nAChR, this compound has been shown to modulate other neurotransmitter systems, including the dopaminergic and serotonergic systems. It has been found to increase dopamine release in the prefrontal cortex, which is involved in executive function and working memory. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid has several advantages for use in lab experiments, including its high potency and selectivity for the α7nAChR. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental setups. Additionally, its effects on other neurotransmitter systems may complicate interpretation of results.

Future Directions

There are several potential future directions for research on (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its effects on other neurotransmitter systems and how these effects may be harnessed for therapeutic purposes. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.

Synthesis Methods

(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid can be synthesized using a multi-step process that involves the reaction of 3-(6-methylpyridin-3-yl)acrylic acid with N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester followed by deprotection and coupling with N-tert-butoxycarbonyl-L-aspartic acid α-benzyl ester. The final product is obtained after deprotection and purification.

Scientific Research Applications

(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid has been studied for its potential applications as a neurotransmitter and neuroprotective agent. It has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. This compound has also been found to protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-3-4-9(6-12-7)5-10(14)13-8(2)11(15)16/h3-4,6,8H,5H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAFQLASTAPQJK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)CC(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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